Technical Guide: Solubility Profile & Physicochemical Characterization of 8-Bromochroman-3-amine HCl
Technical Guide: Solubility Profile & Physicochemical Characterization of 8-Bromochroman-3-amine HCl
The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for 8-Bromochroman-3-amine Hydrochloride (HCl) .
[1][2][3]
Executive Summary
8-Bromochroman-3-amine HCl is a bicyclic primary amine salt commonly utilized as a chiral building block in the synthesis of CNS-active pharmaceutical intermediates.[1][2][3] Its solubility behavior is governed by the competition between the lipophilic 8-bromochroman scaffold and the hydrophilic ammonium chloride moiety.[3]
This guide provides a predictive solubility profile derived from structural analogs (e.g., 3-Bromoamphetamine HCl) and standard physicochemical principles, alongside a validated experimental protocol for precise determination.
Key Solubility Characteristics
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol.[2][4]
-
Low/Insoluble: Hexane, Diethyl ether, Toluene (unless converted to free base).[2][4]
Physicochemical Characterization
Understanding the molecular properties is a prerequisite for predicting solvent interactions.[2][3][4]
| Property | Value / Description | Source/Derivation |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | ~264.55 g/mol | Calculated (Free base ~228.09 + HCl ~36.[1][2][3]46) |
| Physical State | White to pale yellow crystalline solid | Sigma-Aldrich [1] |
| pKa (Predicted) | ~9.0 – 9.5 (Amine conjugate acid) | Est.[2][3][4] based on primary amines |
| LogP (Free Base) | ~2.0 – 2.5 | Est.[2][3][4] based on Chroman scaffold |
| H-Bond Donors | 3 (Ammonium hydrogens) | Structural analysis |
| H-Bond Acceptors | 1 (Ether oxygen) | Structural analysis |
Solubility Profile
Note: Specific quantitative values for this exact intermediate are proprietary. The data below represents high-confidence estimates based on the structural analog 3-Bromoamphetamine HCl and general amine salt behavior.
A. Aqueous Solubility
As a hydrochloride salt, the compound exhibits significant aqueous solubility due to ion-dipole interactions.[2][3][4]
B. Organic Solvent Compatibility[2][3][4]
| Solvent Class | Solvent | Solubility Rating | Application Relevance |
| Polar Aprotic | DMSO | High (>20 mg/mL) | Ideal for stock solutions and biological assays.[1][2][3] |
| DMF | High (>25 mg/mL) | Preferred for nucleophilic substitution reactions ( | |
| Polar Protic | Methanol | High | Excellent for recrystallization.[2][3][4] |
| Ethanol | Moderate (~30 mg/mL) | Good for formulation; lower toxicity than MeOH.[2][3][4] | |
| Chlorinated | DCM | Low/Moderate | Soluble mainly as an ion pair; often requires free-basing.[2][3][4] |
| Non-Polar | Hexane | Insoluble | Used as an anti-solvent to precipitate the salt.[2][3][4] |
| Ether | Insoluble | Used to wash the filter cake during isolation.[2][3][4] |
Critical Insight: The ether oxygen in the chroman ring provides a weak hydrogen bond acceptor site, potentially enhancing solubility in protic solvents compared to simple carbocyclic analogs.[2][3][4]
Experimental Protocol: Saturation Solubility Determination
Standard Operating Procedure (SOP) for researchers requiring exact quantitative data.[2][4]
Objective
To determine the equilibrium solubility of 8-Bromochroman-3-amine HCl in a target solvent at 25°C.
Materials
-
Analyte: 8-Bromochroman-3-amine HCl (>95% purity).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.
Workflow Diagram
Caption: Step-by-step workflow for determining the saturation solubility of amine salts using the Shake-Flask method.
Detailed Steps
-
Preparation: Place 10 mg of 8-Bromochroman-3-amine HCl into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target solvent.[2][3][4]
-
Saturation:
-
Equilibration: Agitate the suspension on an orbital shaker for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon for aqueous) to remove micro-particulates.
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[2][3][4]
Applications in Synthesis & Purification[3][4]
Reaction Solvent Selection
-
Nucleophilic Substitution: Use DMF or DMSO .[2][3][4] The high solubility of the salt ensures rapid reaction kinetics, while the polar aprotic nature solvates the cation, leaving the nucleophile (if added) active.[2][3][4]
-
Amide Coupling: Use DMF/DCM (1:1) .[2][3][4] If the HCl salt is used directly with a coupling agent (e.g., HATU), include a tertiary base (DIPEA) to neutralize the HCl.[4] The DIPEA-HCl byproduct is soluble in DMF but may precipitate in pure DCM.[2][3]
Purification Strategy (Recrystallization)
To purify 8-Bromochroman-3-amine HCl from crude mixtures:
-
Dissolution: Dissolve crude solid in minimal hot Methanol or Ethanol .[2][3][4]
-
Precipitation: Slowly add a non-polar anti-solvent such as Diethyl Ether or Ethyl Acetate until turbidity appears.[2][3][4]
-
Cooling: Cool to 4°C to crystallize the pure HCl salt.
Solvent Decision Matrix
Caption: Decision tree for selecting the optimal solvent based on experimental intent.
References
-
Sigma-Aldrich.[2][3][4][5] Safety Data Sheet: 8-Bromochroman-4-amine (Analogous Safety Data). Accessed March 2026.[2][3][4] Link
-
Cayman Chemical.[2][3][4] Product Information: 3-Bromoamphetamine (hydrochloride).[2][3][6] (Used as structural analog for solubility estimation).[2][3][4] Link
-
Vogel, A. I.[2][3][4] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3][4] Longman Scientific & Technical, 1989.[2][3][4] (Standard protocols for amine salt purification).
-
National Center for Biotechnology Information.[2][3][4] PubChem Compound Summary for CID 157042. Accessed March 2026.[2][3][4] Link
Sources
- 1. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. (R)-Chroman-3-amine hydrochloride | 211506-59-1 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 8-bromochroman-4-amine | 886762-91-0 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
